molecular formula C20H22FN5O2S B2534137 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251613-23-6

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2534137
CAS No.: 1251613-23-6
M. Wt: 415.49
InChI Key: MBQZWSROQAPNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective small molecule inhibitor of Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1) . This compound is a key research tool for investigating the role of RIPK1 in regulating necroptosis , a form of programmed cell death distinct from apoptosis. Its mechanism of action involves binding to the allosteric pocket of RIPK1, stabilizing its inactive conformation and thereby preventing the kinase from initiating pro-inflammatory cell death pathways. Researchers utilize this acetamide derivative extensively in preclinical studies of neurodegenerative diseases , such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, where necroptosis is implicated in disease pathology. It is also a critical compound for dissecting the contribution of RIPK1-driven inflammation in systemic inflammatory response syndrome (SIRS) and other acute inflammatory conditions, providing insights for potential therapeutic interventions.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2S/c1-13-7-8-14(11-16(13)21)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZWSROQAPNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexylthiol, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit key enzymes such as 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase. These enzymes are involved in various metabolic processes and inflammatory responses, making this compound a candidate for therapeutic interventions in conditions like diabetes and arthritis.
  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
  • Anticancer Properties : The compound has shown promising results in anticancer studies. In vitro evaluations have indicated significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an inhibition value of 84.19% against the leukemia cell line MOLT-4 .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Electronic Properties : The triazolopyrazine core can be utilized in the development of new materials with specific electronic or photophysical properties.
  • Coordination Chemistry : It can function as a ligand in coordination complexes, which are valuable in catalysis and the synthesis of novel materials.

Antibacterial Evaluation

A comparative study involving various triazolo[4,3-a]pyrazine derivatives highlighted the antibacterial potential of these compounds. The structural modifications significantly influenced their efficacy against bacterial strains .

Anticancer Activity Assessment

In another study assessing anticancer activities, several synthesized compounds based on the triazolo[4,3-a]pyrazine scaffold were evaluated for their effects on cancer cell proliferation. Mechanistic studies suggested that these compounds may inhibit critical signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Substituent (Position 8) Acetamide Group (Position 2) Molecular Formula Molecular Weight (g/mol) ChemSpider ID
2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide Cyclohexylsulfanyl 3-Fluoro-4-methylphenyl C₂₂H₂₄FN₅O₂S 465.52* Not provided
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.94 26028822
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 3-Methylpiperidinyl 3-Methylsulfanylphenyl C₂₀H₂₄N₆O₂S 436.51 Not provided
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl C₂₄H₂₂ClN₅O₂S 499.98 Not provided

Notes:

  • Lipophilicity : The cyclohexylsulfanyl group in the target compound likely enhances membrane permeability compared to smaller substituents like methylsulfanyl .
  • Electron-withdrawing effects : The 4-chlorobenzylsulfanyl group in analogs may increase metabolic stability but reduce solubility versus cyclohexylsulfanyl.

Research Findings on Functional Analogues

Anti-Exudative Activity

Acetamide derivatives with triazolo[4,3-a]pyrazine cores have demonstrated anti-exudative activity in preclinical models. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .

Spectroscopic Characterization

Analogous compounds (e.g., ) exhibit distinct ¹H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 5.5 ppm), with ¹³C-NMR confirming carbonyl (δ 165–170 ppm) and triazole ring carbons (δ 145–155 ppm). Such data aid in validating the target compound’s structure if synthesized .

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a triazolo-pyrazine core. Its potential pharmacological applications are notable, particularly in cancer therapy and antibacterial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 411.5 g/mol. The structure includes several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC21H25N5O2S
Molecular Weight411.5 g/mol
Key Functional GroupsTriazole, Pyrazine, Acetamide

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in various biochemical pathways:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This pathway is crucial in cancer cell proliferation and survival.
  • Inhibition of Xanthine Oxidase : This action may contribute to anti-inflammatory effects and modulation of oxidative stress.

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that the compound has potent antitumor activity and could be developed further as a therapeutic agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study on triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli16

These findings position the compound as a candidate for further investigation in the development of new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications to the triazole and pyrazine rings can enhance or diminish its pharmacological effects:

  • Substituent Variations : Electron-donating groups on the aromatic rings tend to improve antibacterial activity.
  • Aliphatic vs Aromatic Groups : Long alkyl chains increase lipophilicity and cell permeability compared to aromatic groups.

These insights into SAR are critical for optimizing the compound's efficacy and specificity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazolo[4,3-a]pyrazine derivatives:

  • Cancer Treatment : A derivative exhibited strong inhibition against c-Met kinase, a target in cancer therapy.
  • Antimicrobial Research : Studies have shown that modifications in the substituents can lead to improved activity against resistant bacterial strains.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

Answer:
The synthesis of this triazolo-pyrazine derivative involves multi-step organic reactions. A typical approach includes:

Core Scaffold Construction : Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazolo[4,3-a]pyrazine ring .

Functionalization : Introduction of the cyclohexylsulfanyl group via nucleophilic substitution or thiol-ene chemistry.

Acetamide Coupling : Reaction of the pyrazine intermediate with 3-fluoro-4-methylphenylamine using coupling reagents like EDC/HOBt or CDI under inert conditions .
Methodological Note : Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Basic: How is structural characterization performed for this compound?

Answer:
Key analytical techniques include:

  • X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of the triazolo-pyrazine core .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and aromatic acetamide signals (δ 7.2–7.6 ppm) .
    • 2D NMR (COSY, HSQC) : Validates connectivity between the pyrazine ring and substituents.
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₅FN₅O₂S: 454.17) .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Answer:
Apply DoE principles to identify critical parameters:

Factors : Solvent polarity, catalyst loading, temperature, and reaction time.

Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design revealed that THF with 10 mol% K₂CO₃ at 70°C maximizes yield (85%) .

Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., by minimizing oxidative degradation) .

Advanced: What biological targets are associated with this compound?

Answer:
Structural analogs of triazolo-pyrazines exhibit:

  • Topoisomerase II Inhibition : Competes with ATP-binding sites, inducing DNA damage (IC₅₀ ~2.5 µM in Caco-2 cells) .
  • Anticancer Activity : Apoptosis via caspase-3 activation and G2/M cell cycle arrest .
  • DPP-IV Inhibition : Potential for diabetes research (Ki ~0.8 nM in related triazolo-pyrazine derivatives) .
    Methodological Note : Validate target engagement using competitive binding assays (e.g., fluorescence polarization) and siRNA knockdown .

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Answer:
Contradictions may arise from substituent effects. Strategies include:

Comparative SAR Analysis :

  • Cyclohexylsulfanyl vs. Aryl Groups : Sulfur-containing substituents enhance Topo II inhibition but reduce solubility .
  • Fluorine Positioning : Para-fluoro substitution (vs. meta) improves metabolic stability but may reduce affinity .

In Silico Docking : Use AutoDock Vina to model interactions with Topo II’s catalytic pocket, prioritizing derivatives with ΔG < −9 kcal/mol .

Advanced: What strategies improve stability under physiological conditions?

Answer:

  • Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., ester prodrugs) to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder (pH 7.4 buffer) to prevent hydrolysis of the triazolo ring .
  • Accelerated Stability Testing : Monitor degradation at 40°C/75% RH over 4 weeks; use HPLC to quantify decomposition products .

Advanced: How are computational methods applied to elucidate mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to Topo II (PDB: 1ZXM) over 100 ns to assess conformational stability .
  • Fragment-Based Screening : Identify auxiliary binding pockets using Glide SP docking (e.g., hydrophobic interactions with Leu502) .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~3.1) and CYP3A4 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.